molecular formula C6H3ClN4 B11915364 4-Chloropyrimido[5,4-d]pyrimidine CAS No. 1260672-48-7

4-Chloropyrimido[5,4-d]pyrimidine

Cat. No.: B11915364
CAS No.: 1260672-48-7
M. Wt: 166.57 g/mol
InChI Key: IMADTTGGFZWIDZ-UHFFFAOYSA-N
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Description

4-Chloropyrimido[5,4-d]pyrimidine is a bicyclic compound that consists of two fused pyrimidine rings. This compound is part of the pyrimidopyrimidine family, which is known for its significant biological and chemical properties. The structure of this compound includes a chlorine atom attached to the fourth position of the pyrimidine ring, contributing to its unique reactivity and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyrimido[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines . The reaction conditions often involve the use of solvents such as ethanol and catalysts like phosphorus oxychloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes to ensure high yield and purity. The use of advanced techniques such as liquid chromatography and mass spectrometry is common to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloropyrimido[5,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

4-Chloropyrimido[5,4-d]pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloropyrimido[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Chloropyrimido[5,4-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical and biological properties .

Properties

CAS No.

1260672-48-7

Molecular Formula

C6H3ClN4

Molecular Weight

166.57 g/mol

IUPAC Name

4-chloropyrimido[5,4-d]pyrimidine

InChI

InChI=1S/C6H3ClN4/c7-6-5-4(9-3-11-6)1-8-2-10-5/h1-3H

InChI Key

IMADTTGGFZWIDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)C(=NC=N2)Cl

Origin of Product

United States

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